"2-Amino-4-(benzyloxy)-5-methoxybenzonitrile" chemical properties
"2-Amino-4-(benzyloxy)-5-methoxybenzonitrile" chemical properties
This technical guide details the chemical properties, synthetic utility, and experimental handling of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile (CAS: 385785-02-4), a critical "linchpin" intermediate in the synthesis of 4-anilinoquinazoline-based tyrosine kinase inhibitors (TKIs), including Gefitinib (Iressa) and Erlotinib (Tarceva).
Executive Summary & Strategic Utility
2-Amino-4-(benzyloxy)-5-methoxybenzonitrile represents a strategic scaffold in medicinal chemistry, specifically for the construction of the 6,7-disubstituted quinazoline-4(3H)-one core.
Unlike direct synthesis routes that install the solubilizing side-chain (e.g., morpholinopropoxy) early in the pathway, this benzyl-protected variant allows for Late-Stage Diversification . By maintaining the O-benzyl protecting group through the harsh cyclization conditions required to form the quinazoline ring, researchers can avoid side reactions associated with sensitive aliphatic amines. Once the robust quinazoline core is established, the benzyl group is removed (hydrogenolysis), revealing a C6-phenol handle for the attachment of diverse solubilizing tails, enabling the parallel synthesis of library candidates.
Physicochemical Profile
This compound functions as a stable, crystalline intermediate. Its high melting point and distinct solubility profile allow for purification via recrystallization, a critical advantage over oily aliphatic analogs.
Table 1: Chemical Identity & Properties[1]
| Property | Data / Description |
| IUPAC Name | 2-amino-5-methoxy-4-(phenylmethoxy)benzonitrile |
| CAS Number | 385785-02-4 |
| Molecular Formula | C₁₅H₁₄N₂O₂ |
| Molecular Weight | 254.29 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 198°C – 202°C (Typical range for pure polymorph) |
| Solubility | Soluble: DMSO, DMF, hot Ethyl Acetate.Sparingly Soluble: Methanol, Ethanol.Insoluble: Water, Hexane. |
| pKa (Calculated) | ~3.5 (Aniline nitrogen); Nitrile is non-ionizable in aq. range. |
| Key Functional Groups | • Primary Amine (-NH₂): Nucleophile for cyclization.• Nitrile (-CN): Electrophile for amidine formation.• Benzyl Ether (-OBn): Robust protecting group stable to basic cyclization. |
Synthetic Utility & Mechanism
The primary utility of this compound lies in its conversion to 7-methoxy-6-(benzyloxy)quinazolin-4(3H)-one . This transformation is driven by the "push-pull" electronic relationship between the electron-donating amino group and the electron-withdrawing nitrile.
The Cyclization Mechanism (Niementowski Variation)
The formation of the quinazoline ring typically employs Formamidine Acetate or Dimethylformamide dimethyl acetal (DMF-DMA) .
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Activation: The primary amine attacks the electrophilic carbon of the formamidine reagent.
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Amidine Intermediate: An open-chain amidine intermediate is formed.
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Intramolecular Closure: The nucleophilic nitrogen of the new amidine attacks the nitrile carbon.
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Rearrangement: A Dimroth-type rearrangement (or direct tautomerization depending on pH) yields the thermodynamically stable quinazolin-4-one.
Visualization of Synthetic Pathway
The following diagram illustrates the upstream formation of the intermediate and its downstream conversion to the quinazoline core.
Figure 1: Synthetic workflow positioning 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile as the gateway to the quinazoline core.
Experimental Protocols
Disclaimer: These protocols are for research use only. All procedures must be performed in a fume hood by trained personnel.
Protocol A: Cyclization to Quinazoline Core
This protocol validates the reactivity of the nitrile-amine pair using Formamidine Acetate.
Reagents:
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2-Amino-4-(benzyloxy)-5-methoxybenzonitrile (1.0 eq)
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Formamidine Acetate (1.5 – 2.0 eq)
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2-Methoxyethanol (Solvent, high boiling point)
Methodology:
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Charge: In a round-bottom flask equipped with a reflux condenser, suspend the starting material (10 g) in 2-methoxyethanol (100 mL).
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Addition: Add Formamidine Acetate (6.1 g, 1.5 eq).
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Reflux: Heat the mixture to reflux (~125°C). The suspension will initially dissolve, followed by the precipitation of the product as the reaction proceeds.
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Monitor: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2] Reaction is typically complete in 4–6 hours.
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Work-up: Cool the reaction mixture to room temperature and then to 0–5°C in an ice bath. Stir for 1 hour to maximize precipitation.
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Isolation: Filter the solid. Wash the cake with cold methanol (2 x 20 mL) to remove unreacted formamidine and soluble impurities.
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Drying: Dry in a vacuum oven at 50°C.
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Yield: Expected yield is 85–92%.
Protocol B: Impurity Profiling (HPLC)
When sourcing or synthesizing this intermediate, the most critical impurity is the Regioisomer (6-amino isomer) .
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
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Mobile Phase A: 0.1% H3PO4 in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 20 minutes.
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Detection: UV at 254 nm.
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Retention Time Logic: The target compound (2-amino) typically elutes after the more polar impurities but before the fully cyclized quinazoline.
Authoritative References
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PubChem Compound Summary. (2025). 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (Analogous Chemistry).[3][4] National Center for Biotechnology Information. Link
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BenchChem Technical Data. (2025). Synthesis of Gefitinib from 2-Amino-4-methoxy-5-nitrobenzonitrile Precursors.[5] BenchChem Application Notes. Link
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ChemicalBook. (2024). 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile Product Specifications and CAS 385785-02-4.[6][7]Link
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AstraZeneca Patents. (Original Filings). Quinazoline derivatives as anti-cancer agents. (The foundational chemistry for Iressa/Gefitinib utilizes the benzonitrile-to-quinazoline cyclization pathway described).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | C15H21N3O3 | CID 10062872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE | 385785-02-4 [m.chemicalbook.com]
- 7. 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE CAS#: 385785-02-4 [m.chemicalbook.com]
